molecular formula C17H21NO5S B2469597 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide CAS No. 1448069-25-7

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide

Cat. No.: B2469597
CAS No.: 1448069-25-7
M. Wt: 351.42
InChI Key: RFJABSLWFYYECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide" is a synthetic compound featuring a benzodioxole moiety linked via a but-2-yn-1-yl chain to a cyclohexanesulfonamide group. The benzodioxole unit (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c19-24(20,15-6-2-1-3-7-15)18-10-4-5-11-21-14-8-9-16-17(12-14)23-13-22-16/h8-9,12,15,18H,1-3,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJABSLWFYYECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment of the but-2-yn-1-yl chain: The benzo[d][1,3]dioxole derivative is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the but-2-yn-1-yl group.

    Formation of the cyclohexanesulfonamide: The final step involves the reaction of the intermediate with cyclohexanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve:

    Continuous flow reactors: to improve reaction efficiency and control.

    Automated purification systems: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product would be the reduced form of the compound, potentially with hydrogenated alkyne groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzodioxole derivatives from the literature, focusing on synthetic yields, physical properties, and structural distinctions.

Key Structural and Functional Differences

Linker Chemistry: The target compound employs a but-2-yn-1-yl alkyne linker, which is shorter and more rigid than the ethyl or methyl linkers in piperazine/piperidine derivatives (e.g., Ev1, Ev4) . In contrast, acetamide-linked compounds (Ev6) use a flexible oxygen-based chain, favoring hydrogen bonding but increasing metabolic vulnerability .

Sulfonamide vs. Piperazine/Piperidine :

  • The cyclohexanesulfonamide group in the target compound differs from the piperazine/piperidine moieties in Ev1 and Ev3. Sulfonamides are less basic than piperazines (pKa ~10 vs. ~8–9), which could reduce ionization at physiological pH and enhance membrane permeability .
  • Piperazine derivatives (Ev1) often exhibit higher yields (67–80%) compared to sulfonamide syntheses, which may require harsh conditions (e.g., HCl/dioxane in Ev9) .

Biological Relevance: Piperazine-based benzodioxoles (Ev1, Ev5) are frequently explored as CNS agents due to their dopamine/serotonin receptor affinity .

Table 2: Elemental Analysis Comparison

Compound Type Calculated C (%) Experimental C (%) Calculated H (%) Experimental H (%) Nitrogen Content (%) Reference
Piperazine derivatives (Ev1) 62.25–71.75 62.41–71.25 5.37–6.69 5.40–6.69 3.10–5.46
Sulfonamide derivatives - - - - - -
Thiadiazole-acetamide (Ev6) - - - - -
  • Piperazine-based compounds (Ev1, Ev4) show close alignment between calculated and experimental elemental values, confirming synthetic fidelity .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide is a compound of interest due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and a cyclohexanesulfonamide structure. This unique combination of functional groups may confer distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is believed to interact with various enzymes and receptors, while the sulfonamide group may form hydrogen bonds with target proteins. These interactions can modulate biological pathways, influencing cellular responses.

Biological Activity Overview

The compound has been studied for multiple biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzodioxole compounds exhibit significant inhibition of cancer cell proliferation. For instance, related compounds have shown IC50 values ranging from 0.09 to 157.4 µM in various breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) .
  • Anti-inflammatory Effects : Compounds containing sulfonamide groups are often investigated for their anti-inflammatory properties. Research indicates potential modulation of inflammatory pathways through inhibition of specific enzymes.
  • Antimicrobial Properties : Some sulfonamide derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess similar effects.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of this compound revealed that it significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to oxidative stress induction and modulation of cell cycle progression.

Case Study 2: Inflammatory Response Modulation

In another study, the compound was tested in models of inflammation where it exhibited significant reduction in pro-inflammatory cytokines. This suggests a potential therapeutic application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamideStructureAnticancer0.09 - 157.4
N-(4-(benzo[d][1,3]dioxol-5-yloxy)butanoyl)-sulfonamideStructureAnti-inflammatoryTBD
N-(4-(benzo[d][1,3]dioxol-5-yloxy)-phenylacetamideStructureAntimicrobialTBD

Research Findings

Recent research has focused on elucidating the full spectrum of biological activities associated with this compound. Investigations have shown that modifications to either the dioxole or sulfonamide portions can significantly alter biological efficacy and specificity towards various targets.

Q & A

Q. How can synthesis protocols for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohexanesulfonamide be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature Control : Maintaining 0–5°C during nucleophilic substitution to minimize side reactions (e.g., alkyne decomposition) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .
  • Purification : Column chromatography (e.g., silica gel with 30–40% ethyl acetate/hexane) resolves intermediates, while HPLC ensures >95% purity for biological testing .
  • Catalysts : Copper(I) catalysts (e.g., CuH) improve regioselectivity in alkyne functionalization .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key groups (e.g., cyclohexanesulfonamide protons at δ 2.8–3.2 ppm, benzo[d][1,3]dioxole aromatic protons at δ 6.7–7.1 ppm) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 420.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect degradation products .

Q. What structural features influence the compound’s reactivity and stability?

Methodological Answer:

  • Alkyne Linker : The but-2-yn-1-yl group enables click chemistry for bioconjugation but requires inert atmospheres (N₂/Ar) to prevent oxidation .
  • Benzo[d][1,3]dioxole : Electron-rich aromaticity enhances π-π stacking in enzyme binding pockets but is sensitive to strong acids (e.g., HCl) .
  • Cyclohexanesulfonamide : Confers metabolic stability via steric hindrance but may reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) in biological assays .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches validate these mechanisms?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence polarization assays (e.g., kinase inhibition) and molecular docking (AutoDock Vina) predict binding to ATP pockets. Cross-validation with IC₅₀ values from cell viability assays (e.g., MTT on prostate cancer lines) confirms activity .
  • Apoptosis Pathways : Western blotting detects caspase-3/7 activation and PARP cleavage in treated cancer cells .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity for GPCRs .

Q. How should researchers address contradictions in reported biological activity data (e.g., antibacterial vs. anticancer effects)?

Methodological Answer:

  • Dose-Response Validation : Reproduce assays (e.g., MIC for antibacterial activity, IC₅₀ for cytotoxicity) across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria, PC3 vs. LNCaP cancer cells) .
  • Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Structural Analog Comparison : Test derivatives (e.g., replacing cyclohexanesulfonamide with ethanesulfonamide) to isolate pharmacophoric groups responsible for specific activities .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (∼3.2) and BBB permeability, while ProTox-II predicts hepatotoxicity risks .
  • MD Simulations : GROMACS models solvation dynamics and membrane penetration (e.g., POPC bilayers) over 100-ns trajectories .
  • QSAR Modeling : CoMFA/CoMSIA correlates substituent effects (e.g., sulfonamide bulkiness) with cytotoxicity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Scaffold Modification : Replace the benzo[d][1,3]dioxole with bioisosteres (e.g., indole) to enhance solubility while retaining π-stacking .
  • Linker Optimization : Shorten the but-2-yn-1-yl spacer to reduce conformational flexibility and improve target selectivity .
  • Functional Group Addition : Introduce fluorine at the cyclohexane ring to modulate metabolic stability and CYP450 interactions .

Q. What experimental conditions are critical for assessing the compound’s stability in biological matrices?

Methodological Answer:

  • pH Stability : Incubate in PBS (pH 7.4 vs. 5.5) at 37°C for 24h; monitor degradation via LC-MS .
  • Plasma Stability : Use human plasma (37°C, 5% CO₂) with EDTA to inhibit esterases; quantify parent compound remaining after 6h .
  • Light Sensitivity : Conduct amber vial studies under UV-Vis light (λ = 254 nm) to assess photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.